N-(3-hydroxyphenyl)-Arachidonoyl amide
Overview
Description
N-(3-hydroxyphenyl)-Arachidonoyl amide, also known as 3-HPAA, is an analog of AM404 (N-(4-hydroxyphenyl)-arachidonoyl amide), a selective inhibitor of carrier-mediated transport of arachidonoyl ethanolamide . It is metabolized by both cyclooxygenase (COX) -1 and COX-2, and is an irreversible and selective inhibitor of COX-2 .
Molecular Structure Analysis
The molecular formula of N-(3-hydroxyphenyl)-Arachidonoyl amide is C26H37NO2 . Its average mass is 395.578 Da and its monoisotopic mass is 395.282440 Da .Scientific Research Applications
Biological Processes and Pharmacological Activities
N-(3-hydroxyphenyl)-Arachidonoyl amide, as a part of the N-acyl amino acids, plays a significant role in biological processes. These long-chain acyl amino acids have pharmacological activities of interest, such as vasodilatory, neuroprotective, and antinociceptive effects. However, their pathophysiological and biochemical roles are not fully understood (Hanuš et al., 2014).
Modulation of Calcium Influx and Nitric Oxide Production
Compounds like N-arachidonoyl glycine, an endogenous arachidonoyl amide, activate G protein-coupled receptors (GPCRs) and produce antinociceptive and anti-inflammatory effects. The modulation of calcium influx and nitric oxide production in sensory neurons by these compounds suggests significant implications in pain management and inflammation (Rimmerman et al., 2008).
Role in Neuroactive Fatty Acid Amides Hydrolysis
Enzymatic hydrolysis of compounds like anandamide (N-arachidonoyl-ethanolamine) and oleoyl-amide, which belong to neuroactive fatty acid amide classes, is controlled by enzymes like ‘anandamide amidohydrolase’. This suggests a role for N-(3-hydroxyphenyl)-Arachidonoyl amide in the regulation of sleep-inducing and other neuroactive factors (Maurelli et al., 1995).
Analgesic Actions in Hyperalgesia Models
Compounds like N-arachidonoyl-serotonin exhibit analgesic properties in rodent models of hyperalgesia. This underlines the potential therapeutic applications of N-(3-hydroxyphenyl)-Arachidonoyl amide in pain management (Maione et al., 2007).
Inhibition of Fatty Acid Amide Hydrolase
N-arachidonoyl-glycine is known to inhibit fatty acid amide hydrolase (FAAH), an enzyme responsible for degrading endocannabinoids like anandamide. This inhibition suggests a role in enhancing endogenous anandamide levels, contributing to its analgesic effects (Cascio et al., 2004).
properties
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-(3-hydroxyphenyl)icosa-5,8,11,14-tetraenamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-26(29)27-24-20-19-21-25(28)23-24/h6-7,9-10,12-13,15-16,19-21,23,28H,2-5,8,11,14,17-18,22H2,1H3,(H,27,29)/b7-6-,10-9-,13-12-,16-15- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSMMQKRRVRXBA-DOFZRALJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=CC(=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC1=CC(=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxyphenyl)-Arachidonoyl amide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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